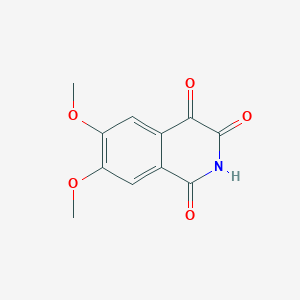
6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione is a chemical compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. The compound is characterized by the presence of methoxy groups at the 6 and 7 positions and a trione functional group at the 1, 3, and 4 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione typically involves the use of veratraldehyde as a starting material. The synthetic route includes several steps:
Condensation Reaction: Veratraldehyde undergoes a condensation reaction with an appropriate amine to form an intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to form the isoquinoline ring.
Oxidation: The resulting isoquinoline derivative is oxidized to introduce the trione functional group at the 1, 3, and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale The reaction conditions are optimized to ensure high yield and purity of the final product
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the trione group to hydroxyl groups.
Substitution: The methoxy groups at the 6 and 7 positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Compounds with additional carbonyl or carboxyl groups.
Reduction Products: Compounds with hydroxyl groups replacing the trione group.
Substitution Products: Isoquinoline derivatives with various functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6,7-Dimethoxyisoquinoline: Lacks the trione functional group but shares the methoxy groups at the 6 and 7 positions.
Papaverine: An isoquinoline derivative with methoxy groups at the 6 and 7 positions and additional functional groups.
Uniqueness
6,7-Dimethoxyisoquinoline-1,3,4(2H)-trione is unique due to the presence of the trione functional group, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives.
Propriétés
Numéro CAS |
62809-04-5 |
|---|---|
Formule moléculaire |
C11H9NO5 |
Poids moléculaire |
235.19 g/mol |
Nom IUPAC |
6,7-dimethoxyisoquinoline-1,3,4-trione |
InChI |
InChI=1S/C11H9NO5/c1-16-7-3-5-6(4-8(7)17-2)10(14)12-11(15)9(5)13/h3-4H,1-2H3,(H,12,14,15) |
Clé InChI |
ZSBGPMNTNKLJLA-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=O)C(=O)NC2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


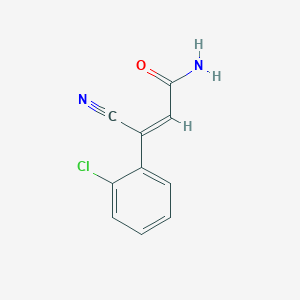

![2-aminoethanol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid](/img/structure/B14502294.png)

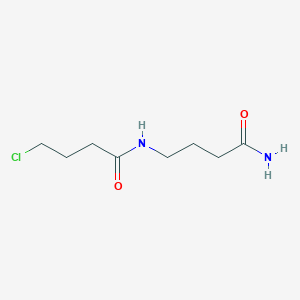

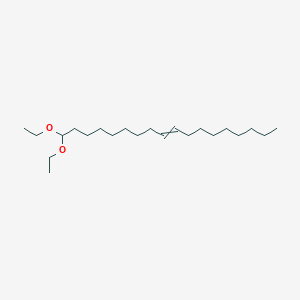


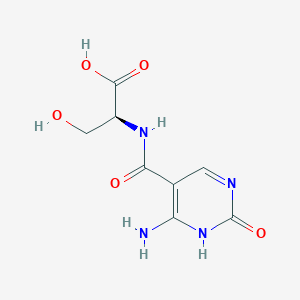
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]benzenecarboximidoyl chloride](/img/structure/B14502339.png)


![(7aS)-7a-Methyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3]oxazole-1,3-dione](/img/structure/B14502360.png)
